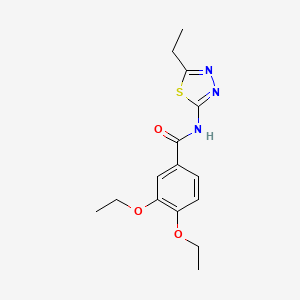

3,4-diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Description

3,4-Diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with ethoxy groups at the 3- and 4-positions, linked to a 1,3,4-thiadiazole ring bearing an ethyl group at the 5-position.

Properties

IUPAC Name |

3,4-diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-4-13-17-18-15(22-13)16-14(19)10-7-8-11(20-5-2)12(9-10)21-6-3/h7-9H,4-6H2,1-3H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQOHKDTSLFMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides under reflux conditions in ethanol.

Attachment of the benzamide moiety: The 1,3,4-thiadiazole derivative is then reacted with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxybenzoic acid.

Reduction: Formation of 3,4-diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)aniline.

Substitution: Formation of 3,4-dihalobenzamide derivatives.

Scientific Research Applications

3,4-diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Benzamide Derivatives

Substituent Effects on Bioactivity

- Electron-Donating Groups (e.g., Ethoxy, Methoxy): The 3,4-diethoxy groups in the target compound enhance hydrophobicity and metabolic stability compared to smaller substituents like methyl. Ethoxy groups may improve membrane permeability, a critical factor in anticancer drug design .

- Halogenated Derivatives (e.g., Chloro, Bromo): Bromo- and chloro-substituted analogs exhibit pronounced anticancer activity, as seen in , where bromo substitution conferred 100% protection against mortality in vivo. The electron-withdrawing nature of halogens may enhance binding to target proteins like DHFR (dihydrofolate reductase) .

Physicochemical Properties

- Lipophilicity: The 5-ethyl group on the thiadiazole ring balances lipophilicity, aiding cellular uptake. Propyl or aryl substitutions (e.g., 5-(2-chlorophenyl) in ) increase hydrophobicity but may reduce solubility .

Biological Activity

3,4-Diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of benzamides and incorporates a thiadiazole moiety. The biological activity of such compounds has garnered significant interest due to their potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores the biological activities associated with this specific compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4O2S. The compound features a benzamide core substituted with ethoxy groups and a thiadiazole ring. This structure is significant as it contributes to the compound's pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N4O2S |

| Molecular Weight | 286.37 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit potent anticancer activities. In vitro studies have shown that compounds containing the thiadiazole moiety can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.28 μg/mL against breast cancer (MCF-7) cells and 0.52 μg/mL against lung carcinoma (A549) cells .

Case Study: Cytotoxic Effects

In a study assessing the cytotoxic properties of thiadiazole derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects on human colon cancer cell lines (HCT116) with GI50 values ranging from 3.29 to 10 μg/mL . The mechanism of action appears to involve disruption of tubulin polymerization, which is crucial for cell division.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains such as Staphylococcus epidermidis and Klebsiella pneumoniae. The presence of the thiadiazole ring enhances the ability of these compounds to interact with bacterial proteins and disrupt cellular processes .

Case Study: Antimicrobial Efficacy

In a comparative study on the antimicrobial activity of several thiadiazole derivatives, it was reported that compounds structurally related to this compound had minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against gram-positive and gram-negative bacteria . This suggests a promising potential for developing new antibiotics based on this scaffold.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Kinases : Like many benzamide derivatives, it may inhibit specific kinases involved in cancer progression.

- DNA Interaction : Studies indicate that thiadiazole derivatives can intercalate with DNA, leading to apoptosis in cancer cells.

- Protein Binding : The compound may bind to bacterial proteins essential for survival and replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.